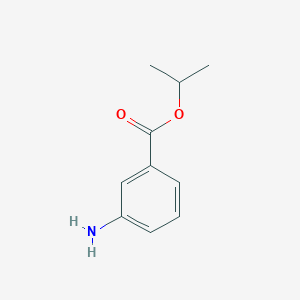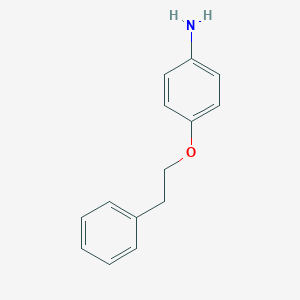
4-(2-Phenylethoxy)aniline
Overview
Description
“4-(2-Phenylethoxy)aniline” is an organic compound with the molecular formula C14H15NO . It is related to aniline compounds, which are organic compounds consisting of an amine attached to a benzene ring .
Synthesis Analysis
The synthesis of anilines, including “4-(2-Phenylethoxy)aniline”, involves various methods and applications. The process includes reactions, mechanisms, and catalysts involved in the formation of anilines from various precursors and substrates .Molecular Structure Analysis
The molecular structure of “4-(2-Phenylethoxy)aniline” consists of a phenyl group (C6H5) attached to an ethoxy group (C2H5O), which is further connected to an aniline group (C6H4NH2) .Chemical Reactions Analysis
Anilines, including “4-(2-Phenylethoxy)aniline”, can undergo various chemical reactions. For instance, they can react with trifluoroacetic anhydride (TFAA) as a derivatization reagent, which can then be analyzed via 19F nuclear magnetic resonance (NMR) spectroscopy .Physical And Chemical Properties Analysis
Anilines, including “4-(2-Phenylethoxy)aniline”, have specific physical and chemical properties. They are slightly soluble in water and sometimes freely soluble in chemicals such as alcohol and ether. These organic compounds tend to darken when exposed to air and light .Scientific Research Applications
Conducting Polymer Films : 4-Aminobiphenyl, a compound structurally similar to 4-(2-Phenylethoxy)aniline, has been used to create uniform conducting polymer films with potential applications in electrochromic devices (Guay, Leclerc, & Dao, 1988).
Dendrimers Incorporating Aniline Derivatives : Novel G-2 melamine-based dendrimers, incorporating derivatives similar to 4-(2-Phenylethoxy)aniline, have been synthesized. These dendrimers are significant in the creation of organic materials with mesogenic properties, demonstrating potential in self-organizing and self-assembling behaviors (Morar et al., 2018).
Electrochromic Materials : Derivatives of aniline, such as 4-nitro-N,N-bis(4-(thiophen-2-yl)phenyl)aniline, have been used in synthesizing novel electrochromic materials. These materials exhibit desirable properties for applications in the near-infrared region, highlighting their potential in electrochromic applications (Li et al., 2017).
Polymer Synthesis and Characterization : The synthesis of polymers derived from aniline compounds has been a subject of study, focusing on their unique physical properties and potential applications in various fields like energy sources, information storage, and optics (Gospodinova & Terlemezyan, 1998).
Sensor Applications : Poly(aniline), a polymer related to 4-(2-Phenylethoxy)aniline, has been explored for its potential in sensor applications. Its unique redox chemistry and pH-dependent properties make it suitable for creating active sensing elements in various sensors (Shoji & Freund, 2001).
Safety And Hazards
properties
IUPAC Name |
4-(2-phenylethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c15-13-6-8-14(9-7-13)16-11-10-12-4-2-1-3-5-12/h1-9H,10-11,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMYXLHQQIXXGRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50388608 | |
| Record name | 4-(2-phenylethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50388608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47202080 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(2-Phenylethoxy)aniline | |
CAS RN |
57181-84-7 | |
| Record name | 4-(2-phenylethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50388608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{[4-(Dimethylamino)phenyl]imino}propanedinitrile](/img/structure/B183014.png)
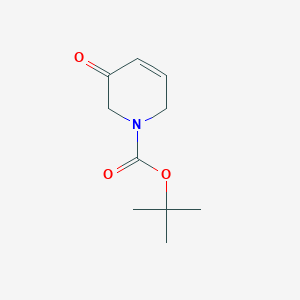
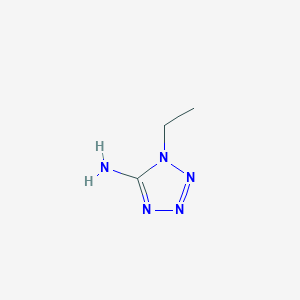


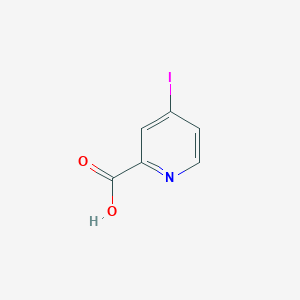
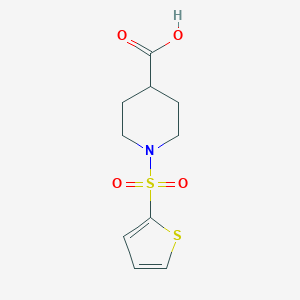

![N-[4-(3-aminophenyl)-2-thiazolyl]acetamide](/img/structure/B183028.png)
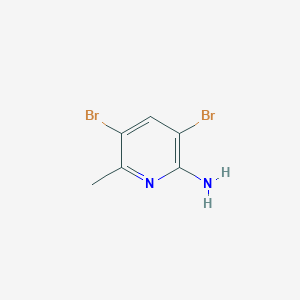
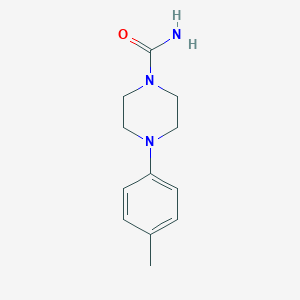

![2-Methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B183032.png)
